(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
“(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a chemical compound with the CAS Number: 26626-89-1 . It has a molecular weight of 196.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a solid .Scientific Research Applications
Bioactive Compound Identification
Cyclic Dipeptide Isolation
(3S,8aS)-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione was identified as a newly isolated cyclic dipeptide from Burkholderia thailandensis MSMB43, demonstrating the potential for discovering novel compounds from bacteria (Liu, Wang, & Cheng, 2012).
Bioactive Metabolite Production
A study by Solecka et al. (2018) reported the isolation of a new metabolite, named JS-3, which is a variant of the compound, from Streptomyces sp. 8812, indicating its significance in the production of bioactive metabolites by bacteria (Solecka et al., 2018).
Algicidal Activity
Research by Li, Geng, and Yang (2014) identified algicidal compounds produced by Bacillus sp. Lzh-5, including hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its 3-isopropyl variant, effective against Microcystis aeruginosa (Li, Geng, & Yang, 2014).
Synthetic Methodologies and Structural Studies
Synthesis of Diastereomers
Herold et al. (2007) described the synthesis of new diastereomers of (4S,8aS)- and (4R,8aS)-4-phenyl-perhydropyrrole[1,2-a]pyrazine-1,3-diones, showcasing the diverse synthetic possibilities of related compounds (Herold et al., 2007).
Enantiomerically Pure Piperazines Synthesis
Vagala and Periasamy (2017) focused on synthesizing enantiomerically pure variants, demonstrating the complexity and importance of stereochemistry in these compounds (Vagala & Periasamy, 2017).
Bioactivity and Therapeutic Applications
Anti-Cancer Properties
Rajivgandhi et al. (2020) identified an anti-cancer compound from marine Streptomyces akiyoshiensis GRG 6 effective against MCF-7 breast cancer cells, highlighting the potential therapeutic applications (Rajivgandhi et al., 2020).
Aldose Reductase Inhibition
Negoro et al. (1998) synthesized a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives as potent aldose reductase inhibitors, indicating its potential in treating conditions like diabetic complications (Negoro et al., 1998).
Safety And Hazards
properties
IUPAC Name |
(3S,8aS)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSJAENZJRHKAH-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
CAS RN |
26626-89-1 | |
Record name | (3S,8aS)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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